L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18818717
InChI: InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/p-1/t9-/m0/s1
SMILES:
Molecular Formula: C13H20NO6-
Molecular Weight: 286.30 g/mol

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester

CAS No.:

Cat. No.: VC18818717

Molecular Formula: C13H20NO6-

Molecular Weight: 286.30 g/mol

* For research use only. Not for human or veterinary use.

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester -

Specification

Molecular Formula C13H20NO6-
Molecular Weight 286.30 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoate
Standard InChI InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/p-1/t9-/m0/s1
Standard InChI Key VNZYUMCXQWYCAW-VIFPVBQESA-M
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC=C)C(=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C13H21NO6\text{C}_{13}\text{H}_{21}\text{NO}_6, with a molecular weight of 287.31 g/mol . The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) shields the α-amino group, while the allyl ester (CH2=CHCH2OCO\text{CH}_2=\text{CHCH}_2\text{OCO}) protects the γ-carboxyl group. The stereochemistry at the C4 position is exclusively (S)-configured, critical for maintaining biological activity in peptide derivatives .

Table 1: Physicochemical Properties

PropertyValueSource
Boiling Point448.3 ± 45.0 °C (predicted)
Density1.153 ± 0.06 g/cm³
Melting Point42–49 °C
Specific Rotation ([α]D[\alpha]_D)11±2-11 \pm 2^\circ (1 M in MeOH)
pKa3.81 ± 0.10

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis typically begins with L-glutamic acid, which undergoes sequential protection:

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

  • Allyl Esterification: The γ-carboxyl group is esterified using allyl alcohol, catalyzed by diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3_3) via the Mitsunobu reaction .

Key Reaction:

L-Glutamic acid+Boc2OBaseN-Boc-L-glutamic acidAllyl alcohol, DIAD/PPh3Target Compound\text{L-Glutamic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{N-Boc-L-glutamic acid} \xrightarrow{\text{Allyl alcohol, DIAD/PPh}_3} \text{Target Compound}

Stereoselective Optimization

Stereochemical integrity is preserved using chiral auxiliaries or enantioselective catalysts. For instance, Hanessian’s protocol employs L-selectride to reduce ketone intermediates, achieving a 9:1 diastereomeric ratio favoring the (S)-configuration .

Applications in Research and Industry

Peptide Synthesis

The Boc and allyl groups enable orthogonal protection strategies. The Boc group is cleaved with trifluoroacetic acid (TFA), while the allyl ester is removed via palladium-catalyzed deprotection . This dual functionality facilitates the synthesis of complex peptides, such as polo-like kinase 1 inhibitors .

Drug Delivery Systems

The allyl ester enhances lipophilicity, improving membrane permeability. In prodrug design, enzymatic cleavage of the ester releases active glutamic acid, optimizing pharmacokinetics .

Bioconjugation and Polymer Chemistry

The allyl group participates in thiol-ene "click" reactions, enabling site-specific bioconjugation of peptides to polymers or imaging agents . Functionalized polymers derived from this compound are used in tissue engineering scaffolds .

Analytical Characterization

Table 2: NMR and IR Spectral Features

TechniqueKey SignalsSource
1H NMR^1\text{H NMR} (CDCl3_3)δ 5.70 (m, 1H, allyl CH), 5.12–5.00 (m, 2H, allyl CH2_2), 4.95 (d, J = 8.9 Hz, NH)
13C NMR^{13}\text{C NMR}δ 170.8 (C=O ester), 156.2 (C=O Boc), 117.8 (allyl CH2_2)
IR3367 cm1^{-1} (N-H), 1713 cm1^{-1} (C=O), 1642 cm1^{-1} (C=C)

Comparative Analysis with Related Esters

Table 3: Ester Functionality Comparison

Ester GroupDeprotection MethodAdvantagesLimitations
Allyl (This Compound)Pd0^0/PhSiH3_3Mild conditions, orthogonal to BocCost of palladium catalysts
BenzylH2_2/Pd-CHigh yieldingHydrogenation hazards
tert-ButylTFAAcid-stableHarsh acidic conditions

The allyl ester’s compatibility with acid-labile Boc groups makes it superior to benzyl or tert-butyl esters in multi-step syntheses .

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